molecular formula C8H3F3IN B061216 4-Iodo-3-(trifluoromethyl)benzonitrile CAS No. 161320-00-9

4-Iodo-3-(trifluoromethyl)benzonitrile

Cat. No. B061216
CAS RN: 161320-00-9
M. Wt: 297.02 g/mol
InChI Key: CDGNBOWOOHEOEK-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)benzonitrile, also known as 4-I-TFB, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used for a variety of purposes, such as synthesis of other compounds, as well as for biochemical and physiological experiments.

Scientific Research Applications

  • Organic Synthesis:

    • In a study on continuous flow iodination, 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile was produced, highlighting its potential use in synthesizing iodinated organic compounds (Dunn et al., 2018).
  • Electrolyte Additives for Batteries:

    • 4-(Trifluoromethyl)-benzonitrile was investigated as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries, significantly improving cyclic stability and capacity retention (Huang et al., 2014).
  • Pharmaceutical Applications:

    • A derivative, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, was synthesized as a nonsteroidal androgen receptor antagonist, potentially useful for treating conditions like androgenetic alopecia (Li et al., 2008).
  • Material Science and Solar Cells:

    • Perfluorinated compounds like 4-amino-2-(trifluoromethyl)benzonitrile were used as additives in polymer solar cells, enhancing power conversion efficiencies (Jeong et al., 2011).
  • Chemical Structure Studies:

    • The molecular structure of 4-(Trifluoromethyl)benzonitrile was analyzed, revealing hydrogen bond formations and a slightly deformed aromatic ring due to electronegative groups (Boitsov et al., 2002).
  • Pesticide Degradation:

    • Studies on the reduction mechanism of ioxynil, a benzonitrile-based pesticide, highlighted the role of 3-iodo-4-hydroxybenzonitrile in the degradation process, offering insights into environmental remediation strategies (Sokolová et al., 2010).
  • Catalysis and Reactions:

    • The reactivity of trifluoromethyl-4-vinyl-benzene, closely related to 4-Iodo-3-(trifluoromethyl)benzonitrile, was explored in [3+2] cycloaddition reactions, providing insights into chemical reactivity and synthetic pathways (El Idrissi et al., 2020).

properties

IUPAC Name

4-iodo-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3IN/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGNBOWOOHEOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627055
Record name 4-Iodo-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161320-00-9
Record name 4-Iodo-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iiodo-3-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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